3-(3-methoxy-1,2-oxazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide
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Overview
Description
3-(3-methoxy-1,2-oxazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the methoxy groups: Methoxylation reactions using methanol and a suitable catalyst.
Amide bond formation: Coupling reactions between the oxazole derivative and 3,4,5-trimethoxyphenylpropanoic acid using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the oxazole ring or the amide bond, potentially yielding simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions might occur at the methoxy groups or the oxazole ring, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It may involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-(3-methoxy-1,2-oxazol-5-yl)-N-phenylpropanamide: Lacks the additional methoxy groups on the phenyl ring.
3-(1,2-oxazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide: Lacks the methoxy group on the oxazole ring.
Uniqueness
The presence of multiple methoxy groups and the oxazole ring in 3-(3-methoxy-1,2-oxazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide may confer unique chemical properties, such as increased solubility, reactivity, or biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C16H20N2O6 |
---|---|
Molecular Weight |
336.34 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide |
InChI |
InChI=1S/C16H20N2O6/c1-20-12-7-10(8-13(21-2)16(12)23-4)17-14(19)6-5-11-9-15(22-3)18-24-11/h7-9H,5-6H2,1-4H3,(H,17,19) |
InChI Key |
SCBGMMAMBVHTJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CCC2=CC(=NO2)OC |
Origin of Product |
United States |
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